

# A Comparative Analysis of the Antithrombotic Activities of Breviscapine and Nattokinase

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Breviscapine |           |
| Cat. No.:            | B1233555     | Get Quote |

This guide provides an objective comparison of the antithrombotic properties of **Breviscapine** and Nattokinase, focusing on their mechanisms of action, efficacy as demonstrated by experimental data, and the methodologies used for their evaluation. The content is intended for researchers, scientists, and professionals in drug development.

#### Introduction

Thrombotic disorders, including myocardial infarction and ischemic stroke, are leading causes of morbidity and mortality worldwide.[1] The formation of a thrombus, or blood clot, within a blood vessel obstructs blood flow, leading to tissue ischemia and damage.[2] Antithrombotic agents are crucial for the prevention and treatment of these conditions. They primarily function by inhibiting platelet aggregation, attenuating fibrin formation (anticoagulation), or degrading existing fibrin (fibrinolysis).[2]

**Breviscapine** is a flavonoid extract from the traditional Chinese herb Erigeron breviscapus, with its primary active component being scutellarin (typically ≥85%).[3][4] It is widely used in clinical practice in China for treating various cardiovascular and cerebrovascular diseases, exhibiting effects such as vasodilation, anticoagulation, and anti-platelet aggregation.[3][4]

Nattokinase (NK) is a potent serine protease enzyme extracted from "natto," a traditional Japanese food made from soybeans fermented with Bacillus subtilis.[5][6] It is recognized for its strong fibrinolytic (anti-clotting) activity and is consumed as a dietary supplement for cardiovascular health.[5][6]



This guide compares the antithrombotic profiles of these two natural compounds based on available scientific evidence.

#### **Mechanisms of Antithrombotic Action**

**Breviscapine** and Nattokinase exert their antithrombotic effects through distinct but occasionally overlapping pathways, targeting different components of the hemostatic system.

Nattokinase's primary antithrombotic strength lies in its robust fibrinolytic and anticoagulant properties. It employs a multi-pronged approach to dissolve blood clots and prevent their formation.[7]

- Direct Fibrinolysis: Nattokinase directly hydrolyzes fibrin, the main protein component of blood clots, breaking it down into smaller, soluble fragments.[5][7][8]
- Indirect Fibrinolysis: It enhances the body's own clot-dissolving mechanisms by:
  - Increasing the activity of tissue Plasminogen Activator (t-PA), which converts plasminogen to the active fibrin-degrading enzyme, plasmin.[5][8][9]
  - Activating pro-urokinase to urokinase (uPA), another key activator of plasminogen. [5][8][9]
  - Degrading Plasminogen Activator Inhibitor-1 (PAI-1), a molecule that inhibits t-PA and urokinase, thereby freeing up more of these activators to function.[5][7][8]
- Anticoagulant and Antiplatelet Effects: Nattokinase also reduces levels of coagulation factors
   VII and VIII and can inhibit platelet aggregation by blocking thromboxane formation.[6][7]





#### Click to download full resolution via product page

**Caption:** Mechanism of Action for Nattokinase.

**Breviscapine**'s antithrombotic activity is primarily attributed to its potent inhibition of platelet function, with additional effects on coagulation and fibrinolysis.[3] Scutellarein, a key bioactive metabolite of scutellarin, is a significant contributor to these effects.[10]

- Antiplatelet Action: This is the most pronounced mechanism.
  - **Breviscapine** flavonoids significantly inhibit platelet aggregation induced by various agonists, including ADP, arachidonic acid (AA), and platelet-activating factor (PAF).[3]
  - Its metabolite, scutellarein, has been shown to inhibit Protein Kinase C (PKC), a critical
    enzyme in the intracellular signaling pathway for platelet activation.[10] By inhibiting PKC,
    it prevents downstream events like granule secretion and the conformational changes in
    integrin αIIbβ3 required for platelet aggregation.
- Anticoagulation Effect: Breviscapine prolongs coagulation time (CT) and prothrombin time
   (PT) and inhibits the activity of platelet factor III (PF3), which is involved in the coagulation



cascade.[3]

 Fibrinolytic Effect: It enhances fibrinolysis, evidenced by a decrease in the euglobulin lysis time (ELT).[3] Studies in rat models of cerebral ischemia show that Breviscapine can increase levels of t-PA and decrease the activity of PAI.[11]



Click to download full resolution via product page

**Caption:** Anti-platelet Mechanism of **Breviscapine**.

## **Comparative Efficacy: Experimental Data**

The following tables summarize quantitative data from various in vivo and in vitro studies. Direct comparative studies are limited; thus, data is compiled from separate investigations to provide a comparative overview.

Table 1: Comparative Effects on Coagulation Parameters



| Parameter                                    | Breviscapine                     | Nattokinase                                             | Interpretation                                                       |
|----------------------------------------------|----------------------------------|---------------------------------------------------------|----------------------------------------------------------------------|
| Prothrombin Time<br>(PT)                     | Significantly prolonged[3]       | No significant change typically observed                | Breviscapine affects the extrinsic/common coagulation pathway.       |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged[12]                    | Prolonged[12]                                           | Both agents can affect the intrinsic/common coagulation pathway.     |
| Thrombin Time (TT)                           | Prolonged[11]                    | Not consistently reported as a primary effect           | Breviscapine may interfere with the fibrinogen-to-fibrin conversion. |
| Coagulation Time<br>(CT)                     | Significantly delayed[3]         | Not a standard metric; focus is on fibrinolysis         | Breviscapine shows general anticoagulant properties.                 |
| Factor VIII Activity                         | Not a primary reported mechanism | Significantly declined<br>4 hours post-<br>ingestion[8] | Nattokinase directly impacts specific coagulation factors.           |

Table 2: Comparative Effects on Fibrinolysis



| Parameter                                    | Breviscapine                               | Nattokinase                                            | Interpretation                                                      |
|----------------------------------------------|--------------------------------------------|--------------------------------------------------------|---------------------------------------------------------------------|
| Fibrin Degradation                           | Indirectly enhances via increased t-PA[11] | Potently degrades fibrin directly and indirectly[7][8] | Nattokinase is a more direct and powerful fibrinolytic agent.       |
| Euglobulin Clot Lysis<br>Time (ECLT)         | Decreased (enhanced lysis)[3]              | Shortened (enhanced lysis)[12]                         | Both compounds promote the body's natural clot-dissolving capacity. |
| Tissue Plasminogen<br>Activator (t-PA)       | Increased levels[11]                       | Increases activity and release[8][13]                  | Both promote t-PA, a key enzyme in fibrinolysis.                    |
| Plasminogen Activator<br>Inhibitor-1 (PAI-1) | Decreased activity[11]                     | Degrades PAI-1[7][8]                                   | Both reduce the inhibition of the fibrinolytic system.              |

Table 3: Comparative Effects on Platelet Aggregation

| Parameter                             | Breviscapine                                                                            | Nattokinase                                                  | Interpretation                                                                    |
|---------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Inhibition of Platelet<br>Aggregation | Potent inhibitor of ADP, AA, and PAF-induced aggregation[3]                             | Inhibits collagen and ADP-induced aggregation[6][12]         | Breviscapine appears<br>to be a broader and<br>more potent platelet<br>inhibitor. |
| Mechanism of<br>Inhibition            | Inhibition of PKC signaling pathway[10]                                                 | Inhibition of thromboxane formation[6]                       | They inhibit platelet function through different intracellular pathways.          |
| Clinical Relevance                    | Total effective rate of 94.34% in improving platelet activity index in TIA patients[14] | Studies suggest effects similar to aspirin in some models[6] | Both have<br>demonstrated<br>clinically relevant<br>antiplatelet effects.         |



## **Experimental Protocols**

The data presented above are derived from established experimental assays designed to measure hemostatic function.

This assay measures the ability of a substance to inhibit the clumping of platelets.

- Principle: Light Transmission Aggregometry (LTA) is the gold standard. A beam of light is
  passed through a suspension of platelet-rich plasma (PRP). In the resting state, platelets are
  dispersed and allow minimal light to pass. Upon adding an agonist (e.g., ADP, collagen),
  platelets aggregate, causing the plasma to clear and light transmission to increase. The rate
  and extent of this increase are measured.[15]
- Methodology:
  - Sample Preparation: Whole blood is collected in a citrate tube. It is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).
  - Assay: The PRP is placed in a cuvette inside an aggregometer. A baseline light transmission is recorded.
  - Inhibition: The test compound (Breviscapine or Nattokinase) is added and incubated for a short period.
  - Activation: An agonist is added to induce aggregation.
  - Measurement: Light transmission is recorded over time. The percentage of inhibition is calculated by comparing the aggregation curve with and without the test compound.[16]

These assays measure the time it takes for plasma to clot, assessing the integrity of different parts of the coagulation cascade.

- Principle: A coagulometer detects clot formation, typically by mechanical or optical means, after the addition of activating reagents.
- Methodology (aPTT):
  - Citrated plasma is incubated with the test compound.



- An activator of the intrinsic pathway (e.g., silica) and phospholipids are added.
- After a specific incubation time, calcium chloride is added to initiate clotting.
- The time until a clot forms is recorded as the aPTT.[16]
- Methodology (PT):
  - Citrated plasma is incubated with the test compound.
  - Thromboplastin (a source of tissue factor) and calcium are added to trigger the extrinsic pathway.
  - The time until a clot forms is recorded as the PT.[16]

This assay quantifies the enzymatic activity of thrombin, the final protease of the coagulation cascade.

- Principle: This is a chromogenic assay. Thrombin cleaves a synthetic substrate (e.g., S-2238) that has a chromophore (p-nitroaniline, pNA) attached. The release of free pNA produces a yellow color, the intensity of which is measured by a spectrophotometer at 405 nm and is directly proportional to thrombin activity.
- · Methodology:
  - The test compound is mixed with a known amount of thrombin in a microplate well.
  - After incubation, the chromogenic substrate is added.
  - The plate is incubated at 37°C.
  - The absorbance at 405 nm is read at multiple time points to determine the rate of substrate cleavage.[16]





Click to download full resolution via product page

Caption: General Workflow for In Vitro Antithrombotic Screening.

### Conclusion

**Breviscapine** and Nattokinase are both natural compounds with significant, albeit different, antithrombotic profiles.



- Nattokinase excels as a fibrinolytic agent. Its multi-faceted ability to directly degrade fibrin, enhance the body's endogenous fibrinolytic system by increasing t-PA and urokinase, and inhibit PAI-1 makes it a powerful clot-dissolving substance.[7][8][9]
- **Breviscapine** functions primarily as a potent antiplatelet agent. Its ability to inhibit platelet aggregation through the PKC signaling pathway, supplemented by moderate anticoagulant and fibrinolytic-enhancing effects, makes it effective at preventing the initial stages of thrombus formation.[3][10]

The choice between these agents in a therapeutic or research context would depend on the desired primary outcome. For conditions requiring the dissolution of existing fibrin-rich clots, Nattokinase's profile is more aligned. For the prevention of arterial thrombosis, where platelet aggregation is a key initiating event, **Breviscapine**'s potent antiplatelet action is highly relevant. Further head-to-head clinical trials are necessary to fully elucidate their comparative efficacy and safety in various thrombotic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Methods of Evaluating Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Therapeutic Effects of Breviscapine in Cardiovascular Diseases: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Nattokinase: A Promising Alternative in Prevention and Treatment of Cardiovascular Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]







- 8. Nattokinase: An Oral Antithrombotic Agent for the Prevention of Cardiovascular Disease -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Delineation of Platelet Activation Pathway of Scutellarein Revealed Its Intracellular Target as Protein Kinase C [jstage.jst.go.jp]
- 11. Effects of Breviscapine injection on coagulation function and cerebrovascular endothelial functional status in focal cerebral ischemia rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Advances in Chemical Constituents, Clinical Applications, Pharmacology, Pharmacokinetics and Toxicology of Erigeron breviscapus PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Antiplatelet and antithrombotic activities of purpurogallin in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Antithrombotic Activities
  of Breviscapine and Nattokinase]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1233555#breviscapine-s-antithrombotic-activitycompared-to-nattokinase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com